![molecular formula C12H9N3O B11893851 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one CAS No. 61317-48-4](/img/structure/B11893851.png)
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone typically involves the condensation of quinoline derivatives with hydrazine or its derivatives. One common method includes the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions to yield the desired pyrazoloquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanol.
Substitution: Halogenated pyrazoloquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in disease pathways by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atoms.
4-(3H-Pyrazolo[4,3-f]quinolin-7-yl)-N-(2-(dimethylamino)ethyl)benzamide: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is unique due to its specific arrangement of nitrogen atoms and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
61317-48-4 |
|---|---|
Fórmula molecular |
C12H9N3O |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1-pyrazolo[4,3-f]quinolin-3-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-12-5-4-11-9(3-2-6-13-11)10(12)7-14-15/h2-7H,1H3 |
Clave InChI |
WXDOWOHPYAPHRG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=N1)C3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
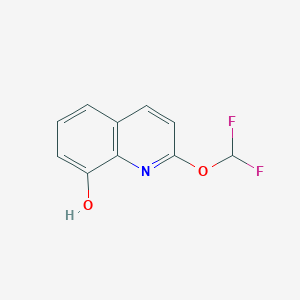
![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)
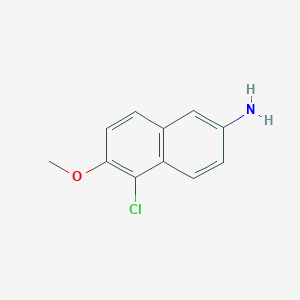

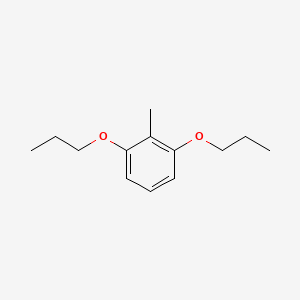

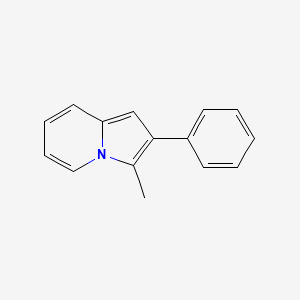
![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)


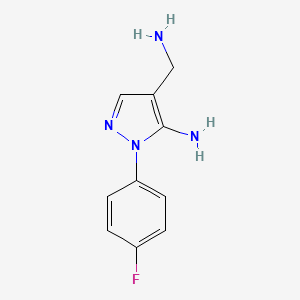
![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
